molecular formula C12H11BrO B8268045 1-Bromo-3-ethoxynaphthalene

1-Bromo-3-ethoxynaphthalene

Cat. No.: B8268045
M. Wt: 251.12 g/mol
InChI Key: ICWMQCLECVCNLK-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxynaphthalene (C₁₂H₁₁BrO) is a naphthalene derivative featuring a bromine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 3-position. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom serves as a leaving group, enabling cross-coupling reactions, while the ethoxy group modulates electron density and solubility.

Properties

IUPAC Name

1-bromo-3-ethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-10-7-9-5-3-4-6-11(9)12(13)8-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMQCLECVCNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxynaphthalene can be synthesized through the bromination of 3-ethoxynaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as cyanide (CN⁻) to form nitriles.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions:

    Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: 3-Ethoxynaphthalene-1-carbonitrile.

    Oxidation: 3-Ethoxy-1-naphthaldehyde or 3-Ethoxy-1-naphthoic acid.

    Reduction: 3-Ethoxynaphthalene.

Scientific Research Applications

1-Bromo-3-ethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxynaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-Bromo-3-ethoxynaphthalene with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility Reference
This compound Br (1), -OCH₂CH₃ (3) 251.12 Not reported Likely soluble in organic solvents* Inferred
1-Bromonaphthalene Br (1) 207.07 281 Miscible in alcohol, benzene
1-Bromo-2-methoxynaphthalene Br (1), -OCH₃ (2) 237.09 Not reported Soluble in organic solvents
2-Bromo-6-ethoxynaphthalene Br (2), -OCH₂CH₃ (6) 251.12 Not reported Not reported
1-Bromo-4-methoxynaphthalene Br (1), -OCH₃ (4) 237.09 Not reported Not reported

*Inferred based on ethoxy group’s polarity and solubility trends of similar compounds.

Key Observations:

  • Substituent Position: Moving the ethoxy group from the 3- to 6-position (as in 2-bromo-6-ethoxynaphthalene) alters electronic effects. The 1-bromo-3-ethoxy configuration likely enhances steric hindrance compared to 1-bromo-4-methoxy derivatives .
  • Boiling Points: Bromine substituents generally elevate boiling points due to increased molecular weight and polarity. For example, 1-bromonaphthalene boils at 281°C, higher than unsubstituted naphthalene (218°C) .

Spectroscopic Characterization

  • NMR Trends: In related compounds (e.g., 1-bromo-2-((3-aryl)allyl)oxy naphthalenes), ¹³C NMR signals for the ethoxy group appear near δ 70–75 ppm, while aromatic carbons adjacent to bromine resonate at δ 125–135 ppm . These shifts align with electronic effects observed in this compound analogs.

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